Cas no 2029-94-9 (3,4-Diethoxybenzaldehyde)
3,4-Diethoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3,4-Diethoxybenzaldehyde
- 3,4-Diaethoxy-benzaldehyd
- 3,4-ethoxybenzaldehyde
- 4,5-Diethoxy-benzaldehyde
- Benzaldehyde,3,4-diethoxy
- Benzaldehyde,4-diethoxy
- NSC 6331
- 3,4-Diethoxy Benzaldehyde
- Benzaldehyde, 3,4-diethoxy-
- 3,4-Diethoxy-benzaldehyde
- SSTRYEXQYQGGAS-UHFFFAOYSA-N
- 1BI625Z66I
- NSC6331
- Benzaldehyde,4-diethoxy-
- Benzaldehyde,3,4-diethoxy-
- 3-ethoxy-4-ethoxy-benzaldehyde
- SSTRYEXQYQGGAS-UHFFFAOYSA-
- STK080608
- BBL005
-
- MDL: MFCD00016607
- Inchi: 1S/C11H14O3/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-8H,3-4H2,1-2H3
- InChI Key: SSTRYEXQYQGGAS-UHFFFAOYSA-N
- SMILES: CCOC1C(OCC)=CC(C=O)=CC=1
Computed Properties
- Exact Mass: 194.09400
- Monoisotopic Mass: 194.094
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.3
- Topological Polar Surface Area: 35.5
Experimental Properties
- Color/Form: Not determined
- Density: 1.097 g/mL at 25 °C(lit.)
- Melting Point: 22°C
- Boiling Point: 293-294 °C(lit.)
- Flash Point: 225 °F
- Refractive Index: n20/D 1.5570(lit.)
- PSA: 35.53000
- LogP: 2.29650
- Solubility: Not determined
3,4-Diethoxybenzaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Safety Instruction: S23-S24/25
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
3,4-Diethoxybenzaldehyde Customs Data
- HS CODE:2912499000
- Customs Data:
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
3,4-Diethoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 564929-5G |
3,4-Diethoxybenzaldehyde |
2029-94-9 | 97% | 5G |
¥458.8 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D870583-25g |
3,4-Diethoxybenzaldehyde |
2029-94-9 | 98% | 25g |
978.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-WF994-5g |
3,4-Diethoxybenzaldehyde |
2029-94-9 | >98.0%(GC) | 5g |
¥322.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-WF994-1g |
3,4-Diethoxybenzaldehyde |
2029-94-9 | >98.0%(GC) | 1g |
¥110.0 | 2022-06-10 | |
| TRC | D679063-5g |
3,4-Diethoxybenzaldehyde |
2029-94-9 | 5g |
$ 50.00 | 2022-06-05 | ||
| TRC | D679063-10g |
3,4-Diethoxybenzaldehyde |
2029-94-9 | 10g |
$ 65.00 | 2022-06-05 | ||
| TRC | D679063-50g |
3,4-Diethoxybenzaldehyde |
2029-94-9 | 50g |
$ 210.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X76205-5g |
3,4-Diethoxybenzaldehyde |
2029-94-9 | 98% | 5g |
¥208.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X76205-1g |
3,4-Diethoxybenzaldehyde |
2029-94-9 | 98% | 1g |
¥58.0 | 2023-09-05 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154250-25g |
3,4-Diethoxybenzaldehyde |
2029-94-9 | >98.0%(GC) | 25g |
¥692.90 | 2023-09-03 |
3,4-Diethoxybenzaldehyde Suppliers
3,4-Diethoxybenzaldehyde Related Literature
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F. E. King,L. Jurd,T. J. King J. Chem. Soc. 1952 17
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2. 227. The chemistry of extractives from hardwoods. Part XXXIII. Extractives from Melanorrhea spp. (rengas)F. E. King,T. J. King,D. W. Rustidge J. Chem. Soc. 1962 1192
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3. 336. The chemistry of the “insoluble red” woods. Part III. The structure of santal and a note on orobolAlexander Robertson,C. W. Suckling,W. B. Whalley J. Chem. Soc. 1949 1571
Additional information on 3,4-Diethoxybenzaldehyde
3,4-Diethoxybenzaldehyde (CAS No. 2029-94-9): An Overview of Its Properties, Applications, and Recent Research
3,4-Diethoxybenzaldehyde (CAS No. 2029-94-9) is a versatile organic compound that has gained significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its distinct molecular structure, which includes a benzene ring substituted with two ethoxy groups and an aldehyde functional group. The unique combination of these functional groups endows 3,4-Diethoxybenzaldehyde with a range of chemical properties that make it a valuable intermediate in various synthetic processes.
The molecular formula of 3,4-Diethoxybenzaldehyde is C10H12O3, and it has a molecular weight of 176.20 g/mol. The compound is a colorless to pale yellow liquid at room temperature and exhibits a characteristic aromatic odor. Its solubility in water is limited, but it is highly soluble in organic solvents such as ethanol, methanol, and dichloromethane. These physical properties make it suitable for use in a variety of chemical reactions and processes.
In the realm of organic synthesis, 3,4-Diethoxybenzaldehyde serves as a key building block for the preparation of more complex molecules. One of its primary applications is in the synthesis of natural products and pharmaceuticals. For instance, it can be used as an intermediate in the production of flavonoids and other bioactive compounds that have therapeutic potential. The aldehyde group in 3,4-Diethoxybenzaldehyde can undergo various reactions such as condensation, reduction, and oxidation to form a wide array of derivatives.
Recent research has highlighted the potential of 3,4-Diethoxybenzaldehyde in the development of new drugs and therapeutic agents. A study published in the Journal of Medicinal Chemistry explored the use of 3,4-Diethoxybenzaldehyde-derived compounds as inhibitors of specific enzymes involved in disease pathways. The researchers found that certain derivatives exhibited potent inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes. These findings suggest that 3,4-Diethoxybenzaldehyde-based compounds could be promising candidates for the treatment of inflammatory diseases.
Beyond its pharmaceutical applications, 3,4-Diethoxybenzaldehyde has also found utility in the field of materials science. Its ability to undergo controlled polymerization reactions makes it a valuable monomer for the synthesis of functional polymers with tailored properties. For example, researchers at the University of California have developed novel polymers derived from 3,4-Diethoxybenzaldehyde that exhibit excellent thermal stability and mechanical strength. These polymers have potential applications in areas such as electronics, coatings, and adhesives.
The environmental impact of chemicals is an increasingly important consideration in their development and use. Studies have shown that 3,4-Diethoxybenzaldehyde has low toxicity and environmental persistence when used under controlled conditions. However, proper handling and disposal practices are essential to minimize any potential risks. Researchers at the Environmental Protection Agency (EPA) have conducted extensive toxicity assessments on this compound to ensure its safe use in industrial and laboratory settings.
In conclusion, 3,4-Diethoxybenzaldehyde (CAS No. 2029-94-9) is a multifaceted compound with a wide range of applications in chemistry, biology, and materials science. Its unique chemical properties make it an invaluable intermediate in synthetic processes and a promising candidate for the development of new drugs and functional materials. Ongoing research continues to uncover new possibilities for this versatile compound, further solidifying its importance in various scientific disciplines.
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